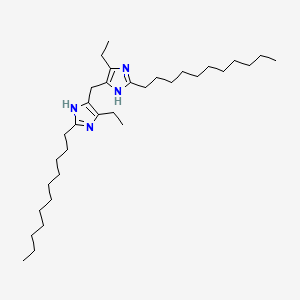
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol is a chiral amino alcohol with a long aliphatic chain. This compound is of interest due to its unique structural features, which include an amino group, a methoxy group, and a double bond within the carbon chain. These features make it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol typically involves several steps, starting from simpler precursorsThe reaction conditions often require the use of chiral catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include epoxides, diols, saturated amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in cell membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Wirkmechanismus
The mechanism by which (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol exerts its effects is largely dependent on its interaction with biological membranes and proteins. The amino group can form hydrogen bonds, while the methoxy group and the aliphatic chain can interact with hydrophobic regions of proteins and membranes. These interactions can influence membrane fluidity and protein function, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2-Amino-1-methoxyoctadecane: Lacks the double bond, making it less reactive in certain chemical reactions.
(2S,3R)-2-Amino-1-hydroxyoctadec-4-en-3-ol: Has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-one: Contains a carbonyl group, which significantly alters its chemical properties.
Uniqueness
What sets (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol apart is its combination of functional groups and stereochemistry, which provide a unique set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
172213-42-2 |
|---|---|
Molekularformel |
C19H39NO2 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-1-methoxyoctadec-4-en-3-ol |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-22-2/h15-16,18-19,21H,3-14,17,20H2,1-2H3/t18-,19+/m0/s1 |
InChI-Schlüssel |
XVEUEBVMTCQRCS-RBUKOAKNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC=C[C@H]([C@H](COC)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)

![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)



![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)


![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)

